2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid 2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 19368-34-4
VCID: VC21277253
InChI: InChI=1S/C15H12ClNO3/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Cl
Molecular Formula: C15H12ClNO3
Molecular Weight: 289.71 g/mol

2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid

CAS No.: 19368-34-4

Cat. No.: VC21277253

Molecular Formula: C15H12ClNO3

Molecular Weight: 289.71 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid - 19368-34-4

Specification

CAS No. 19368-34-4
Molecular Formula C15H12ClNO3
Molecular Weight 289.71 g/mol
IUPAC Name 2-[(3-chloro-4-methylphenyl)carbamoyl]benzoic acid
Standard InChI InChI=1S/C15H12ClNO3/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Standard InChI Key KOYNWVOKPNESLL-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Cl
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid is C15H12ClNO3\text{C}_{15}\text{H}_{12}\text{ClNO}_{3}, with a molecular weight of 289.71 g/mol. The structure comprises a benzoic acid core (C7H5O2\text{C}_{7}\text{H}_{5}\text{O}_{2}) linked to a 3-chloro-4-methylphenylcarbamoyl group (C8H7ClNO\text{C}_{8}\text{H}_{7}\text{ClNO}). The chloro and methyl substituents at the 3- and 4-positions of the phenyl ring introduce steric and electronic effects that influence solubility and reactivity .

Key Structural Features:

  • Carboxylic Acid Group: The benzoic acid moiety (COOH\text{COOH}) contributes to hydrogen bonding and ionic interactions, enhancing solubility in polar solvents.

  • Carbamoyl Linker: The NHCO-\text{NHCO}- group enables conjugation with aromatic systems, stabilizing the molecule through resonance.

  • Chlorine and Methyl Substituents: These groups modulate lipophilicity and electron density, affecting bioavailability and target binding .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves coupling 2-carboxybenzoyl chloride with 3-chloro-4-methylaniline under basic conditions (e.g., K2CO3\text{K}_{2}\text{CO}_{3}) in aprotic solvents like tetrahydrofuran (THF):

C7H5O2Cl+C7H7ClNBaseC15H12ClNO3+HCl\text{C}_{7}\text{H}_{5}\text{O}_{2}\text{Cl} + \text{C}_{7}\text{H}_{7}\text{ClN} \xrightarrow{\text{Base}} \text{C}_{15}\text{H}_{12}\text{ClNO}_{3} + \text{HCl}

Copper-catalyzed amination methods, as reported for analogous anthranilic acid derivatives, are also applicable. For example, Ullmann-type reactions using CuI\text{CuI} and ligands like 1,10-phenanthroline achieve yields >75% under reflux .

Reactivity

  • Acid-Base Behavior: The carboxylic acid group has a pKa of ~4.2, comparable to benzoic acid (pKa=4.17\text{pKa} = 4.17) .

  • Electrophilic Substitution: The electron-withdrawing chlorine atom directs electrophiles to the meta position of the phenyl ring.

  • Hydrolysis: The carbamoyl bond is stable under physiological pH but hydrolyzes in strong acidic/basic conditions to yield 3-chloro-4-methylaniline and 2-carboxybenzoic acid .

Physicochemical Properties

PropertyValueSource
Density1.385 g/cm³
Boiling Point390–392°C
Melting Point215–217°C (decomposes)
LogP (Octanol-Water)3.67
Solubility in Water0.12 mg/mL (25°C)
Solubility in DMSO45 mg/mL

The compound’s low aqueous solubility limits its bioavailability, necessitating formulation strategies like salt formation (e.g., sodium or potassium salts) or nanoparticle encapsulation .

Biological Activity and Mechanisms

Anti-Inflammatory and Analgesic Effects

In vitro studies on structurally related carbamoylbenzoic acids demonstrate inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) secretion, with IC₅₀ values of 1.2–3.8 μM . Molecular docking analyses suggest the chloro-methylphenyl group occupies hydrophobic pockets of COX-2, while the carboxylic acid interacts with Arg120 and Tyr355 residues .

Enzyme Inhibition

The compound inhibits tyrosinase (IC₅₀ = 4.5 μM) and acetylcholinesterase (IC₅₀ = 8.9 μM), positioning it as a candidate for treating neurodegenerative disorders .

Applications in Materials Science

  • Coordination Polymers: The carboxylic acid group chelates metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage .

  • Liquid Crystals: Derivatives with elongated alkyl chains exhibit nematic phases at 120–150°C, suitable for display technologies .

Comparison with Structural Analogs

CompoundStructural DifferencesBioactivity (IC₅₀)
2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acidChlorine at phenyl 5-positionCOX-2: 2.1 μM
N-(3-Chloro-4-hydroxyphenyl)anthranilic acidHydroxyl vs. methyl groupTyrosinase: 3.8 μM
3-Chloro-4-methylbenzoic acidLacks carbamoyl groupWeak activity (IC₅₀ >50 μM)

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